molecular formula C13H15Cl4NO2 B13766370 Acetamide, 2,2-dichloro-N-(2,4-dichlorobenzyl)-N-(2-ethoxyethyl)- CAS No. 73664-40-1

Acetamide, 2,2-dichloro-N-(2,4-dichlorobenzyl)-N-(2-ethoxyethyl)-

Cat. No.: B13766370
CAS No.: 73664-40-1
M. Wt: 359.1 g/mol
InChI Key: NPQCLIBXYVWAES-UHFFFAOYSA-N
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Description

Acetamide, 2,2-dichloro-N-(2,4-dichlorobenzyl)-N-(2-ethoxyethyl)- is a synthetic organic compound. Compounds of this nature are often used in various industrial and research applications due to their unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetamide derivatives typically involves the reaction of an amine with an acyl chloride or anhydride. For this specific compound, the synthesis might involve the reaction of 2,4-dichlorobenzylamine with 2,2-dichloroacetyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an inert solvent like dichloromethane under controlled temperature conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale batch reactions with stringent control over reaction conditions to ensure high yield and purity. The use of continuous flow reactors might also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound may undergo oxidation reactions, particularly at the ethoxyethyl group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions might target the dichloro groups, potentially converting them to simpler alkyl groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chlorinated positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while substitution could introduce new functional groups at the chlorinated positions.

Scientific Research Applications

Chemistry

In chemistry, this compound might be used as an intermediate in the synthesis of more complex molecules. Its unique structure could make it a valuable building block in organic synthesis.

Biology

In biological research, derivatives of acetamide are often explored for their potential biological activity, including antimicrobial or anticancer properties.

Medicine

Industry

Industrially, such compounds might be used in the production of polymers, resins, or as additives in various chemical processes.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In a biological context, it might interact with cellular targets such as enzymes or receptors, modulating their activity. The exact molecular targets and pathways would require detailed experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • Acetamide, N-(2,4-dichlorobenzyl)-N-(2-ethoxyethyl)-
  • Acetamide, 2,2-dichloro-N-(benzyl)-N-(2-ethoxyethyl)-
  • Acetamide, N-(2,4-dichlorobenzyl)-N-(ethyl)-

Uniqueness

The uniqueness of Acetamide, 2,2-dichloro-N-(2,4-dichlorobenzyl)-N-(2-ethoxyethyl)- lies in its specific substitution pattern, which can impart distinct chemical and physical properties compared to its analogs

Properties

CAS No.

73664-40-1

Molecular Formula

C13H15Cl4NO2

Molecular Weight

359.1 g/mol

IUPAC Name

2,2-dichloro-N-[(2,4-dichlorophenyl)methyl]-N-(2-ethoxyethyl)acetamide

InChI

InChI=1S/C13H15Cl4NO2/c1-2-20-6-5-18(13(19)12(16)17)8-9-3-4-10(14)7-11(9)15/h3-4,7,12H,2,5-6,8H2,1H3

InChI Key

NPQCLIBXYVWAES-UHFFFAOYSA-N

Canonical SMILES

CCOCCN(CC1=C(C=C(C=C1)Cl)Cl)C(=O)C(Cl)Cl

Origin of Product

United States

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